3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The compound contains a thiazolidine-2,4-dione moiety, a piperidin-4-yl group, and a 3,4,5-triethoxybenzoyl group. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiazolidine-2,4-dione derivatives, related to the chemical structure of interest, have been extensively studied for their antimicrobial properties. A synthesis strategy involving Knoevenagel condensation has led to compounds showing significant antibacterial activity against Gram-positive bacteria and remarkable antifungal activity. The specific compound 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated potent antimicrobial effects, highlighting the therapeutic potential of thiazolidine derivatives in combating infectious diseases (Prakash et al., 2011).
Anticancer Activity
Thiazolidine-2,4-dione derivatives have also been synthesized for their potential anticancer activity. A study focusing on N-substituted indole derivatives, incorporating thiazolidine-2,4-dione, revealed compounds that significantly inhibited the topoisomerase-I enzyme, a crucial target in cancer therapy. This suggests the structure's potential in developing new anticancer agents, offering insights into the design of novel therapeutics targeting cancer cell proliferation and survival (Kumar & Sharma, 2022).
Enhancement of Biological Activities
The assembly of 5-aminomethylene derivatives of thiazolidine-2,4-dione, through the integration of various biologically active molecules, has resulted in compounds with enhanced antibacterial and antifungal activities. This strategic combination underscores the utility of thiazolidine derivatives in developing more potent antimicrobial agents, providing a foundation for future therapeutic applications (Mohanty et al., 2015).
Antidiabetic Agents
Thiazolidine-2,4-dione compounds are established for their efficacy in reducing blood glucose levels, marking them as potent antidiabetic agents. Research focusing on the synthesis of novel thiazolidine-2,4-dione derivatives has shown promising results in blood glucose reduction, reinforcing the compound's role in managing diabetes. The synthesis approach and subsequent biological evaluations have highlighted these derivatives' potential as effective antidiabetic therapies (Kadium et al., 2022).
Future Directions
Given the extensive biological potential of thiazolidine-2,4-dione (TZD) motifs , there is a significant interest in the development of new compounds with these motifs for various therapeutic applications. Future research could focus on optimizing the synthesis methods and exploring the biological activities of these compounds in more detail.
properties
IUPAC Name |
3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGELBDLMUIGXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione |
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